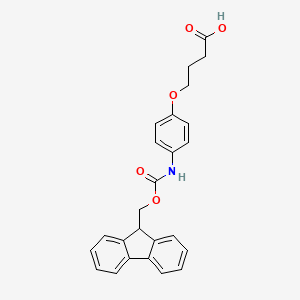
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is a complex organic compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid typically involves the protection of amino acids using the Fmoc group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes multiple steps of protection, deprotection, and coupling reactions to achieve high purity and yield. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and peptide chemistry.
Biology: In the study of protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of high-purity peptides for research and pharmaceutical applications
Mechanism of Action
The mechanism of action of 4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, allowing the amino group to participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-aminophenylbutanoic acid: Similar in structure but with different functional groups.
Fmoc-amino acid azides: Used in peptide synthesis with similar protecting group chemistry.
Uniqueness
4-(4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)phenoxy)butanoic acid is unique due to its specific structure that combines the Fmoc protecting group with a butanoic acid backbone. This combination provides stability and reactivity, making it highly valuable in peptide synthesis and other research applications .
Properties
CAS No. |
2007919-48-2 |
|---|---|
Molecular Formula |
C25H23NO5 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]butanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-24(28)10-5-15-30-18-13-11-17(12-14-18)26-25(29)31-16-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-9,11-14,23H,5,10,15-16H2,(H,26,29)(H,27,28) |
InChI Key |
IOEAPGPRAFSEQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)OCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















